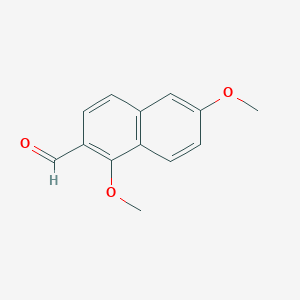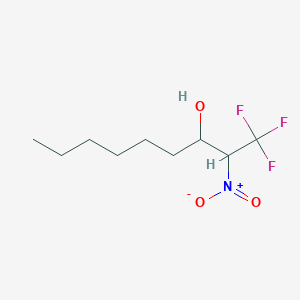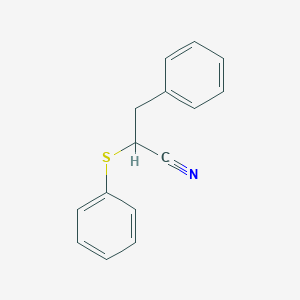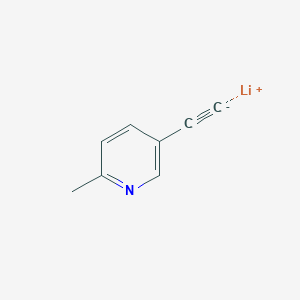
1-(2-Anilino-2-oxoethyl)-3-(diethylcarbamoyl)pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Anilino-2-oxoethyl)-3-(diethylcarbamoyl)pyridin-1-ium chloride is a synthetic organic compound It is characterized by the presence of a pyridinium ion, an anilino group, and a diethylcarbamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Anilino-2-oxoethyl)-3-(diethylcarbamoyl)pyridin-1-ium chloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the anilino group: This could involve the reaction of aniline with an appropriate acylating agent.
Introduction of the pyridinium ion: This step might involve the quaternization of a pyridine derivative.
Formation of the diethylcarbamoyl group: This could be achieved by reacting the intermediate with diethylcarbamoyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Anilino-2-oxoethyl)-3-(diethylcarbamoyl)pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Possible applications in materials science, such as in the development of new polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-Anilino-2-oxoethyl)-3-(diethylcarbamoyl)pyridin-1-ium chloride would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to a biological response.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Anilino-2-oxoethyl)-3-(methylcarbamoyl)pyridin-1-ium chloride
- 1-(2-Anilino-2-oxoethyl)-3-(ethylcarbamoyl)pyridin-1-ium chloride
Uniqueness
1-(2-Anilino-2-oxoethyl)-3-(diethylcarbamoyl)pyridin-1-ium chloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds
Propiedades
| 111443-96-0 | |
Fórmula molecular |
C18H22ClN3O2 |
Peso molecular |
347.8 g/mol |
Nombre IUPAC |
1-(2-anilino-2-oxoethyl)-N,N-diethylpyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C18H21N3O2.ClH/c1-3-21(4-2)18(23)15-9-8-12-20(13-15)14-17(22)19-16-10-6-5-7-11-16;/h5-13H,3-4,14H2,1-2H3;1H |
Clave InChI |
WDLQTZKGXFCROB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C1=C[N+](=CC=C1)CC(=O)NC2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline](/img/no-structure.png)







![[(Dodecan-2-yl)selanyl]benzene](/img/structure/B14333895.png)
![2-{4-[([1,1'-Biphenyl]-4-yl)oxy]butyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14333898.png)

